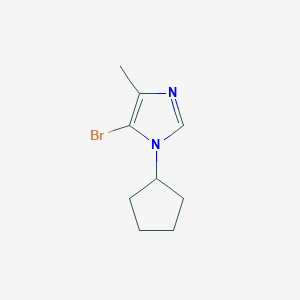![molecular formula C25H30N2O6S B2653087 N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863452-54-4](/img/structure/B2653087.png)
N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a multi-step sequence starting from 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate . The method is simple and convenient, and the yield can achieve 76% .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a cyclohexyl group, a dihydrobenzo[b][1,4]thiazepin ring, and multiple methoxy groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps, including the reaction of cyclohexylamine with methylsulfonyl chloride to form N-methylsulfonyl-cyclohexylamine.Scientific Research Applications
Synthesis and Characterization
The synthesis of benzothiazepine derivatives, including methods applicable to compounds similar to the one of interest, has been extensively explored. Nguyen et al. (2018) detailed the synthesis of a benzothiazepine derivative through the reaction of o-aminothiophenol and specific acetamide precursors, emphasizing the role of spectral data in characterizing these compounds Nguyen et al., 2018. This approach might offer insights into methodologies for synthesizing and characterizing compounds structurally related to the one .
Potential Biological Activities
Research into the biological activities of benzothiazepine derivatives has shown promising results in antimicrobial and anticancer applications. For instance, Tailor et al. (2014) synthesized substituted dibenzo[b,f][1,4]thiazepines with antimicrobial properties against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents Tailor et al., 2014. Similarly, Gudisela et al. (2017) evaluated the anticancer activities of dibenzo[b,f][1,4]thiazepin-11-yl derivatives, identifying several compounds with potent cytotoxic activities against various human cancer cell lines Gudisela et al., 2017. These studies underscore the versatility of benzothiazepine derivatives in medicinal chemistry, suggesting potential research avenues for the specific compound of interest.
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-32-20-13-12-17(14-21(20)33-2)23-15-25(29)27(16-24(28)26-18-8-4-3-5-9-18)19-10-6-7-11-22(19)34(23,30)31/h6-7,10-14,18,23H,3-5,8-9,15-16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRRGAWJWOMLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)
![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)







